molecular formula C9H13Cl2N3 B1498010 (1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride CAS No. 1093860-45-7

(1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride

Cat. No.: B1498010
CAS No.: 1093860-45-7
M. Wt: 234.12 g/mol
InChI Key: ZHWICCCSNYFLJY-UHFFFAOYSA-N
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Description

(1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride: is a chemical compound with the molecular formula C9H13Cl2N3 and a molecular weight of 234.13 g/mol . It is a solid substance that is often used in early-stage research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various chemical reactions involving the starting materials such as 1-methyl-1H-indazole and methylamine . The reaction typically involves the formation of an intermediate compound followed by the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The process would also involve purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

(1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride: can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidized derivatives.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

(1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride: has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to understand its interaction with various biomolecules.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

(1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride: can be compared with other similar compounds such as indazole derivatives and methylamine derivatives . These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of This compound

Comparison with Similar Compounds

  • Indazole

  • Methylamine

  • Indazole-3-carboxaldehyde

  • 1-Methyl-1H-indazole-3-carboxaldehyde

This compound's unique properties and applications make it a valuable tool in various scientific and industrial fields. Its versatility and potential for further research and development highlight its importance in advancing our understanding of chemistry and biology.

Properties

IUPAC Name

(1-methylindazol-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-12-9-5-3-2-4-7(9)8(6-10)11-12;;/h2-5H,6,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWICCCSNYFLJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656415
Record name 1-(1-Methyl-1H-indazol-3-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093860-45-7
Record name 1-(1-Methyl-1H-indazol-3-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride
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(1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride
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(1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride
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(1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride
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(1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride
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(1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride

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